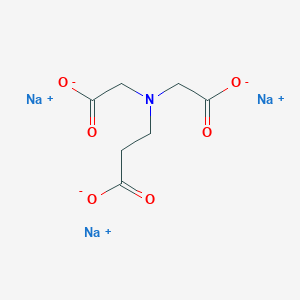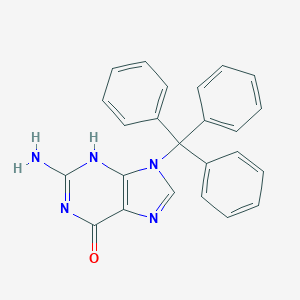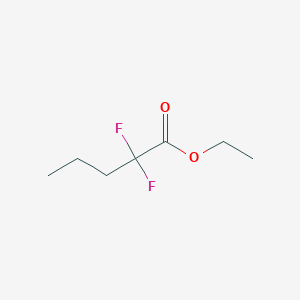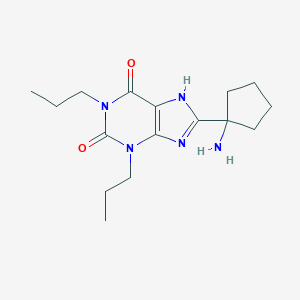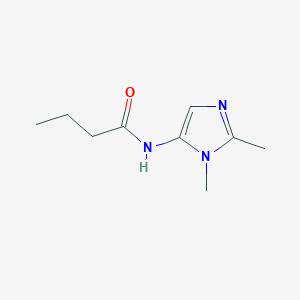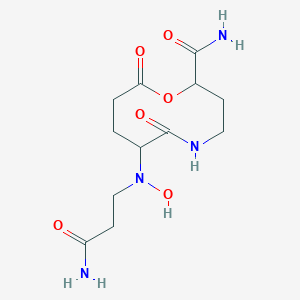
Ammonigenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonigenin is a natural compound that belongs to the family of steroidal alkaloids. It is primarily found in plants of the Solanaceae family, including potatoes, tomatoes, and eggplants. The compound is known for its numerous biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of Ammonigenin is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in the body. For instance, Ammonigenin has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. Additionally, Ammonigenin has been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting tumor growth.
Biochemische Und Physiologische Effekte
Ammonigenin has been shown to possess several biochemical and physiological effects. For instance, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, Ammonigenin has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Furthermore, Ammonigenin has been shown to induce the expression of tumor suppressor genes, such as p53, which play a key role in the prevention of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ammonigenin in lab experiments is its broad range of biological activities. It possesses anti-inflammatory, anti-tumor, and anti-viral properties, making it a versatile compound for studying various biological processes. Additionally, Ammonigenin is a natural compound, which makes it more biocompatible and less toxic than synthetic compounds. However, one of the limitations of using Ammonigenin in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of Ammonigenin. One area of research is the development of novel synthesis methods for the compound, which could improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of Ammonigenin, which could lead to the development of more effective therapeutic agents. Furthermore, the potential use of Ammonigenin in combination with other compounds for the treatment of various diseases should be explored. Finally, the development of more efficient delivery systems for Ammonigenin could improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, Ammonigenin is a natural compound with numerous biological activities and potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and anti-viral properties, making it a versatile compound for studying various biological processes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Ammonigenin have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
Synthesemethoden
Ammonigenin can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The chemical synthesis of Ammonigenin involves the conversion of solasodine, a steroidal alkaloid found in plants, to Ammonigenin. The process involves several steps, including oxidation, hydrolysis, and reduction, resulting in the formation of Ammonigenin.
Wissenschaftliche Forschungsanwendungen
Ammonigenin has been extensively studied for its biological activities and potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, Ammonigenin has been found to exhibit anti-tumor activity, making it a potential candidate for cancer therapy. Furthermore, Ammonigenin has been shown to possess anti-viral properties, making it a potential candidate for the treatment of viral infections.
Eigenschaften
CAS-Nummer |
126077-91-6 |
|---|---|
Produktname |
Ammonigenin |
Molekularformel |
C12H20N4O6 |
Molekulargewicht |
316.31 g/mol |
IUPAC-Name |
7-[(3-amino-3-oxopropyl)-hydroxyamino]-6,10-dioxo-1,5-oxazecane-2-carboxamide |
InChI |
InChI=1S/C12H20N4O6/c13-9(17)4-6-16(21)7-1-2-10(18)22-8(11(14)19)3-5-15-12(7)20/h7-8,21H,1-6H2,(H2,13,17)(H2,14,19)(H,15,20) |
InChI-Schlüssel |
CKLKAIFISQKFTE-UHFFFAOYSA-N |
SMILES |
C1CC(=O)OC(CCNC(=O)C1N(CCC(=O)N)O)C(=O)N |
Kanonische SMILES |
C1CC(=O)OC(CCNC(=O)C1N(CCC(=O)N)O)C(=O)N |
Synonyme |
ammonigenin N-hydroxy-N-(2-carbamoylethyl)glutamyl-4-amino-2-hydroxybutyric acid amide lactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



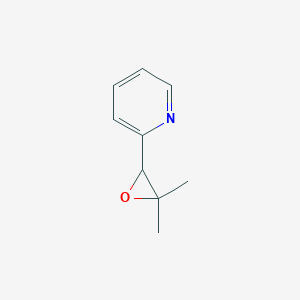
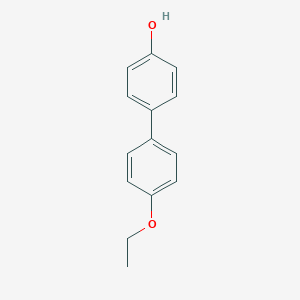
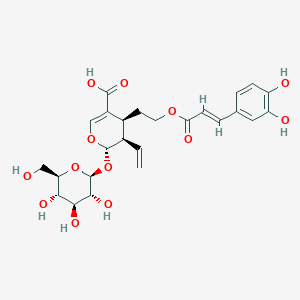
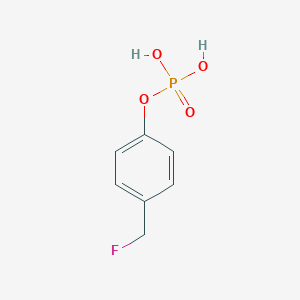
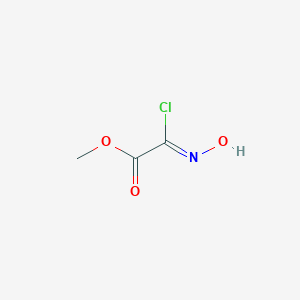
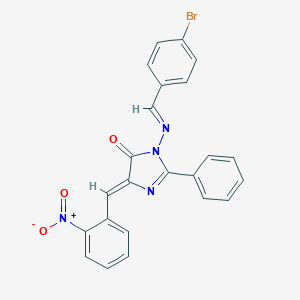
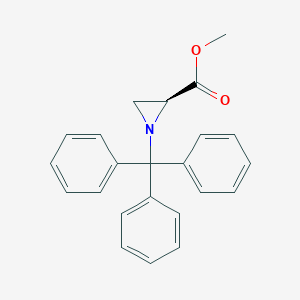
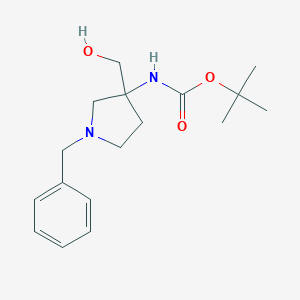
![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)
